Although a specific synthesis route for N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is not described in the provided papers, similar pyrazole-3-carboxamide derivatives are synthesized using a variety of methods. These often involve the reaction of a substituted pyrazole carboxylic acid or ester with an appropriate amine, typically using coupling reagents or under harsh conditions. [, , , , , , , ]
Molecular Structure Analysis
Pyrazole ring: This five-membered aromatic ring provides a scaffold for further substitutions and influences the overall molecular geometry. [, , , , , , , ]
Carboxamide group: This functional group at the 3-position of the pyrazole ring is a common pharmacophore and can participate in hydrogen bonding interactions. [, , , , , , , ]
Applications
Drug discovery: Given the role of pyrazole-3-carboxamides in modulating various biological targets, this compound could be explored for its potential therapeutic effects in areas such as cancer, inflammation, and metabolic disorders. [, , , , , , , , , , , , , , ]
Agrochemicals: This compound could be investigated for potential fungicidal, herbicidal, or insecticidal activity, considering the successful application of similar compounds in agriculture. [, , ]
Related Compounds
Rimonabant (SR141716A)
Compound Description: Rimonabant (SR141716A) is a potent and selective cannabinoid-1 receptor (CB1) antagonist. [, ] It demonstrated clinical efficacy in weight reduction but was withdrawn from the market due to severe psychiatric side effects. []
Relevance: Although structurally distinct from N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, Rimonabant serves as a reference point due to its well-documented activity as a CB1 antagonist. Many papers discuss the exploration of novel chemical structures, including variations of pyrazole carboxamides, as potential CB1 antagonists with improved safety profiles compared to Rimonabant. [, , , ]
AM281
Compound Description: AM281 is another cannabinoid-1 receptor (CB1) antagonist. [] It has been used in positron emission tomography (PET) imaging studies of CB1 receptors in humans. []
Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. []
Relevance: This compound shares the core structure of a pyrazole-3-carboxamide with N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. Additionally, both compounds feature a thiophene ring directly connected to the pyrazole moiety. This structural similarity suggests they could potentially share similar biological targets, such as CB1R, and highlights the exploration of pyrazole-thiophene hybrids in the search for novel therapeutic agents. []
Compound Description: This molecule is a novel peripherally restricted CB1R antagonist with promising weight-loss efficacy in diet-induced obese mice. []
Relevance: This compound exhibits significant structural similarities to N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. Both share the central pyrazole-3-carboxamide core and the directly attached thiophene ring. The presence of these structural elements in a compound with demonstrated CB1R antagonist activity strengthens the possibility that N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide could also interact with CB1R. []
Compound Description: SR144528 is a subnanomolar affinity cannabinoid CB2 antagonist. [] Studies on this compound focus on understanding its binding site interactions, particularly the role of the amide group and aromatic stacking interactions with the CB2 receptor. []
Relevance: The presence of the 1H-pyrazole-3-carboxamide moiety in SR144528, a potent CB2 antagonist, directly relates it to N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. This structural feature suggests that both compounds belong to a chemical class capable of interacting with cannabinoid receptors, although the specific receptor (CB1 or CB2) and the mode of interaction (agonist, antagonist, etc.) might differ. []
Compound Description: This compound, also known as rimonabant, is a potent and selective CB1 receptor antagonist. Research highlights its interaction with the Lys3.28(192) residue of the CB1 receptor, which is crucial for its inverse agonism. []
Relevance: This compound shares the core structure of a 1H-pyrazole-3-carboxamide with N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. This structural commonality suggests that N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide might also exhibit affinity for the CB1 receptor. The research emphasizes the importance of specific substituents on the pyrazole ring in determining the binding affinity and functional activity of these compounds. []
Compound Description: VCHSR is an analog of SR141716A designed to investigate the importance of hydrogen bonding for CB1 receptor activity. It acts as a neutral antagonist at the CB1 receptor. []
Relevance: This compound, although lacking the carboxamide group, is structurally related to N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide through the shared 1H-pyrazole core. Comparing their activities and binding affinities could provide insights into the contribution of the carboxamide group to the overall activity of N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. []
Compound Description: NESS 0327 is a cannabinoid receptor antagonist. Analogues of this compound were synthesized and evaluated for their affinity to cannabinoid receptors, revealing structure-activity relationships for this class of compounds. []
Relevance: NESS 0327 shares the core structure of 1H-pyrazole-3-carboxamide with N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. This structural similarity highlights the significance of this scaffold in the development of cannabinoid receptor modulators. The research on NESS 0327 and its analogs underscores the influence of substituents on the pyrazole ring and the surrounding cyclic systems in determining receptor selectivity and binding affinity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.